molecular formula C22H21N5O B14188522 3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine CAS No. 921606-65-7

3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine

Cat. No.: B14188522
CAS No.: 921606-65-7
M. Wt: 371.4 g/mol
InChI Key: RETZJVIAQOBPJO-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine is a complex organic compound that features a unique combination of imidazole, naphthalene, piperidine, and pyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and pyridazine intermediates, followed by their coupling with the naphthalene and piperidine derivatives under specific reaction conditions. The reactions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction optimization, and waste management.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine can undergo various chemical reactions, including:

    Oxidation: The imidazole and pyridazine rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine involves its interaction with specific molecular targets and pathways. The imidazole and pyridazine rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Imidazol-1-yl)propan-1-amine
  • 3-(1H-Imidazol-1-yl)propionate-1,2,3-13C3 sodium salt
  • 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one

Uniqueness

Compared to similar compounds, 3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine stands out due to its unique combination of functional groups. This structural diversity allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Properties

CAS No.

921606-65-7

Molecular Formula

C22H21N5O

Molecular Weight

371.4 g/mol

IUPAC Name

3-imidazol-1-yl-6-(4-naphthalen-1-yloxypiperidin-1-yl)pyridazine

InChI

InChI=1S/C22H21N5O/c1-2-6-19-17(4-1)5-3-7-20(19)28-18-10-13-26(14-11-18)21-8-9-22(25-24-21)27-15-12-23-16-27/h1-9,12,15-16,18H,10-11,13-14H2

InChI Key

RETZJVIAQOBPJO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=CC=CC=C32)C4=NN=C(C=C4)N5C=CN=C5

Origin of Product

United States

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